molecular formula C12H17Cl2NO B7863018 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863018
M. Wt: 262.17 g/mol
InChI Key: KFSWCSCKHIPSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to an isopropylaminoethyl chain, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol typically involves the following steps:

  • Benzylamine Formation: : The starting material, 3,4-dichlorobenzyl chloride, is reacted with isopropylamine to form the benzylamine derivative.

  • Reduction: : The benzylamine derivative undergoes reduction, often using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to produce the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can further reduce the compound to simpler amines or alcohols.

  • Substitution: : Substitution reactions can replace the chlorine atoms on the benzene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : The major products include 3,4-dichlorobenzaldehyde and 3,4-dichlorobenzoic acid.

  • Reduction: : The major products include simpler amines and alcohols.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used in the reaction.

Scientific Research Applications

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may have biological activity, potentially serving as a lead compound for drug discovery.

  • Medicine: : It could be investigated for its therapeutic potential in treating various diseases.

  • Industry: : Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol can be compared with other similar compounds, such as:

  • 3,4-Dichlorobenzylamine: : Similar structure but lacks the isopropylaminoethyl chain.

  • Isopropylbenzylamine: : Similar to the target compound but without the dichloro substitution on the benzene ring.

  • Dichloroethanol derivatives: : Other compounds with dichloro groups and similar functional groups.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-9(2)15(5-6-16)8-10-3-4-11(13)12(14)7-10/h3-4,7,9,16H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWCSCKHIPSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.